

Praeruptorin B (CAS Number 81740-07-0): A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Praeruptorin B	
Cat. No.:	B1667543	Get Quote

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

Praeruptorin B, a natural pyranocoumarin compound, has garnered significant interest in the scientific community for its diverse pharmacological activities. Primarily isolated from the roots of Peucedanum praeruptorum Dunn, a plant used in traditional Chinese medicine,

Praeruptorin B has demonstrated potential therapeutic effects in several areas, including oncology, metabolic disorders, and inflammatory conditions. This technical guide provides a comprehensive overview of the physicochemical properties, biological activities, mechanisms of action, and key experimental protocols related to **Praeruptorin B**, serving as a valuable resource for researchers and professionals in the field of drug discovery and development.

Physicochemical Properties

Praeruptorin B is a moderately sized organic molecule with the molecular formula C₂₄H₂₆O₇. Its chemical structure features a coumarin core with additional pyran and ester functional groups. While specific melting and boiling points are not consistently reported in the literature, likely due to its complex structure and potential for decomposition at high temperatures, its other key physicochemical properties are well-documented.

Table 1: Physicochemical Properties of Praeruptorin B



Property	Value	References
CAS Number	81740-07-0	[1][2]
Synonyms	Anomalin, Praeruptorin D	[1]
Molecular Formula	C24H26O7	[1]
Molecular Weight	426.46 g/mol	
Appearance	Solid, Powder	_
Purity	95% - 99.95% (by HPLC)	_
Solubility	Soluble in DMSO (≥42.6 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Insoluble in water and ethanol.	
Storage	Store at -20°C or 2-8°C. Stock solutions are recommended to be stored at -20°C for up to two weeks or -80°C for up to six months.	[2]

Note: Different stereoisomers of **Praeruptorin B** may be associated with other CAS numbers, such as 4970-26-7 for (-)-**Praeruptorin B**.

Biological Activities and Mechanisms of Action

Praeruptorin B exerts its biological effects through the modulation of various cellular signaling pathways. Its primary mechanisms of action are centered around the inhibition of cancer cell progression, regulation of lipid metabolism, and suppression of inflammatory responses.

Anti-Cancer Activity

Praeruptorin B has shown significant promise as an anti-cancer agent, particularly in inhibiting the metastasis of renal and cervical cancers.



- Renal Cell Carcinoma (RCC): In RCC cell lines (786-O and ACHN), Praeruptorin B inhibits
 cell migration and invasion by suppressing the Epidermal Growth Factor Receptor (EGFR)Mitogen-activated protein kinase kinase (MEK)-Extracellular signal-regulated kinase (ERK)
 signaling pathway. This inhibition leads to the downregulation of cathepsin C (CTSC) and
 cathepsin V (CTSV), proteases involved in tumor progression.
- Cervical Cancer: In cervical cancer cells, Praeruptorin B impedes cell migration and invasion by targeting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B
 (AKT)/mammalian Target of Rapamycin (mTOR) and the Inhibitor of nuclear factor kappa-B
 kinase subunit alpha (IKKα)/Nuclear factor kappa-light-chain-enhancer of activated B cells
 (NF-κB) signaling pathways. This results in the decreased expression of matrix
 metalloproteinases MMP-2 and MMP-9, which are crucial for the degradation of the
 extracellular matrix during metastasis.
- Skin Cancer: Studies have also indicated that Praeruptorin B can inhibit the formation of skin tumors.

Regulation of Lipid Metabolism and Amelioration of Metabolic Disease

Praeruptorin B has been identified as a potent regulator of lipid metabolism, offering a potential therapeutic avenue for conditions like hyperlipidemia and insulin resistance.

- Inhibition of SREBPs: The primary mechanism for its metabolic effects is the inhibition of Sterol Regulatory Element-Binding Proteins (SREBPs), which are key transcription factors that control the synthesis of cholesterol and fatty acids. **Praeruptorin B** down-regulates the expression of SREBP-1c and SREBP-2.
- PI3K/AKT/mTOR Pathway Inhibition: It also inhibits the insulin-induced PI3K/AKT/mTOR signaling pathway, which plays a role in regulating SREBP activity.
- In Vivo Effects: In animal models of diet-induced obesity, Praeruptorin B treatment has been shown to reduce body weight, decrease serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-c), and increase high-density lipoprotein cholesterol (HDL-c) levels.



Table 2: In Vivo Effects of Praeruptorin B on Lipid Profile in High-Fat Diet-Fed Mice

Treatment Group	Serum TC (mmol/L)	Serum TG (mmol/L)	Serum LDL-c (mmol/L)	Serum HDL-c (mmol/L)
Control	4.8 ± 0.5	1.2 ± 0.2	1.5 ± 0.3	2.5 ± 0.4
High-Fat Diet (HFD)	8.2 ± 0.9	2.5 ± 0.4	3.1 ± 0.5	1.8 ± 0.3
HFD + Praeruptorin B (50 mg/kg)	5.5 ± 0.6	1.5 ± 0.3	1.8 ± 0.4	2.8 ± 0.5

Data are presented as mean ± standard deviation and are representative of typical findings in the literature.

Anti-Inflammatory and Other Activities

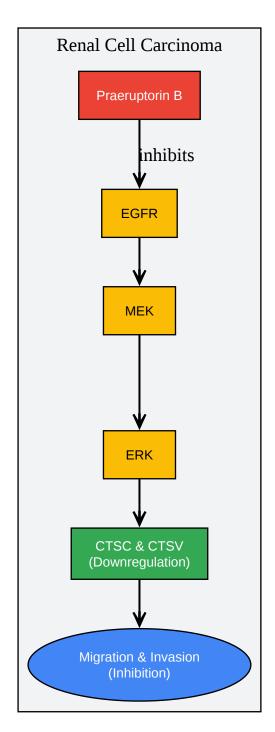
While less extensively studied than its anti-cancer and metabolic effects, **Praeruptorin B** and its analogs have demonstrated anti-inflammatory properties, primarily through the inhibition of the NF-kB signaling pathway. Additionally, it has shown antimicrobial activity against the bacterium Streptococcus agalactiae and cytotoxic effects against the brine shrimp Artemia salina.

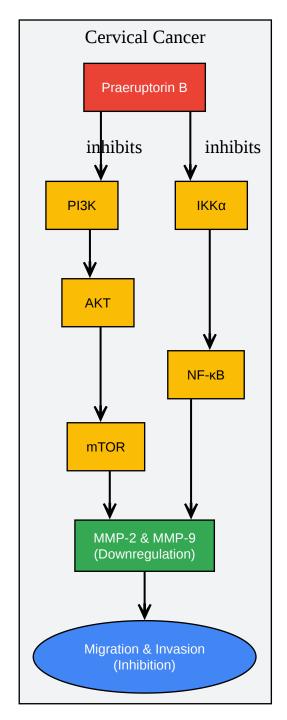
Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of **Praeruptorin B**'s function and evaluation.

Signaling Pathway Diagrams



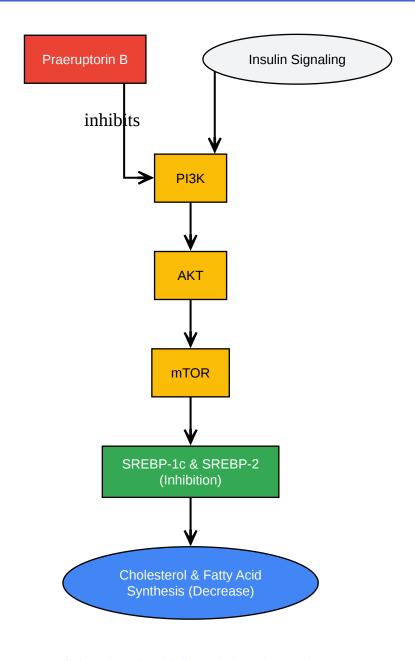




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Caption: Anti-cancer signaling pathways of **Praeruptorin B**.





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Caption: Metabolic regulation signaling pathway of Praeruptorin B.

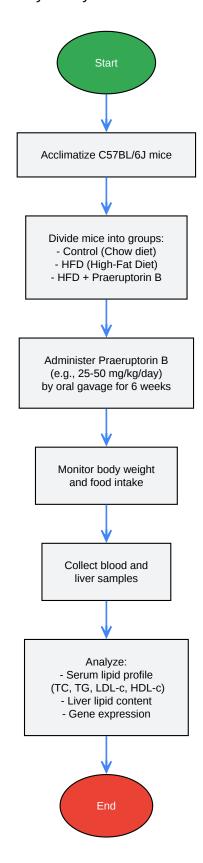
Experimental Workflow Diagrams



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Caption: Workflow for MTT cell viability assay.



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Caption: Workflow for in vivo hyperlipidemia study.

Experimental Protocols Extraction and Isolation of Praeruptorin B

Praeruptorin B is naturally sourced from the roots of Peucedanum praeruptorum Dunn. A general protocol for its extraction and isolation is as follows:

- Drying and Pulverization: The roots of P. praeruptorum are dried and ground into a fine powder.
- Solvent Extraction: The powdered root material is extracted with a solvent of medium polarity, such as ethyl acetate, using methods like maceration or Soxhlet extraction.
- Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.
- Chromatographic Purification: The crude extract is subjected to column chromatography on silica gel. A gradient elution system, for example, with a mixture of toluene and ethyl acetate, is used to separate the different components.
- Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing Praeruptorin B.
- Crystallization and Identification: The fractions rich in Praeruptorin B are combined, and the
 solvent is evaporated. The resulting solid can be further purified by recrystallization. The final
 product is identified and its purity confirmed using techniques such as Nuclear Magnetic
 Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of **Praeruptorin B** on cancer cell lines.

 Cell Seeding: Cancer cells (e.g., HepG2, 786-O, HeLa) are seeded in a 96-well plate at a density of approximately 2 x 10⁴ cells per well in Dulbecco's Modified Eagle's Medium



(DMEM) supplemented with 10% Fetal Bovine Serum (FBS). The plate is then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

- Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of **Praeruptorin B** (typically ranging from 0 to 80 μM). A vehicle control (DMSO) is also included. The plate is incubated for another 18-24 hours.
- MTT Addition: Following the treatment period, 20 μL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plate is then incubated for an additional 4 hours.
- Formazan Solubilization: The medium containing MTT is carefully removed, and 150 μ L of DMSO is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
- Data Analysis: The cell viability is expressed as a percentage of the control, and the halfmaximal inhibitory concentration (IC₅₀) is calculated.

In Vivo Hyperlipidemia Animal Study

This protocol outlines a typical study to evaluate the effects of **Praeruptorin B** on diet-induced hyperlipidemia in mice.

- Animal Model: Six-week-old male C57BL/6J mice are used for the study.
- Diet and Grouping: The mice are randomly divided into groups (n=6 per group): a control group fed a normal chow diet, a high-fat diet (HFD) group, and one or more HFD groups treated with Praeruptorin B (e.g., 25 mg/kg/day and 50 mg/kg/day). A positive control group treated with a known lipid-lowering drug like lovastatin may also be included.
- Treatment Administration: Praeruptorin B, dissolved in a vehicle such as 0.5%
 carboxymethylcellulose sodium (CMC-Na), is administered daily by oral gavage for a period
 of 6 weeks.
- Monitoring: Body weight and food intake are monitored regularly throughout the study.



Sample Collection and Analysis: At the end of the treatment period, blood samples are
collected to measure serum levels of TC, TG, LDL-c, and HDL-c. The livers are also
harvested to measure hepatic lipid content and for histological analysis (e.g., Oil Red O
staining) to assess lipid accumulation.

Conclusion

Praeruptorin B is a promising natural compound with a well-defined profile of biological activities, particularly in the realms of anti-cancer therapy and the management of metabolic disorders. Its mechanisms of action, involving the modulation of key signaling pathways such as EGFR-MEK-ERK, PI3K/AKT/mTOR, and SREBP, provide a solid foundation for its further investigation and potential development as a therapeutic agent. This technical guide offers a comprehensive summary of the current knowledge on **Praeruptorin B**, equipping researchers and drug development professionals with the essential information needed to advance the study of this valuable natural product.

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